molecular formula C7H4Br2F3N B1295490 4-Amino-3,5-dibromobenzotrifluoride CAS No. 72678-19-4

4-Amino-3,5-dibromobenzotrifluoride

Cat. No. B1295490
CAS RN: 72678-19-4
M. Wt: 318.92 g/mol
InChI Key: DRSMEHXBOXHXDX-UHFFFAOYSA-N
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Description

The compound 4-Amino-3,5-dibromobenzotrifluoride is a multifaceted molecule that serves as a building block in various chemical syntheses. It is characterized by the presence of amino and bromo substituents on a benzene ring, which is further modified by the addition of trifluoromethyl groups. This structure imparts unique chemical properties that make it a valuable compound in the development of pharmaceuticals and advanced materials .

Synthesis Analysis

The synthesis of derivatives of 4-Amino-3,5-dibromobenzotrifluoride involves multiple steps, including nucleophilic substitution reactions and catalytic reductions. For instance, a novel fluorinated diamine monomer was prepared through the reaction of 2-chloro-5-nitrobenzotrifluoride, which is structurally related to 4-Amino-3,5-dibromobenzotrifluoride, with subsequent reduction steps . Additionally, the synthesis of novel co-crystals incorporating a derivative of this compound with various organic acids demonstrates the versatility of this molecule in forming structurally diverse co-crystalline phases .

Molecular Structure Analysis

The molecular structure of derivatives of 4-Amino-3,5-dibromobenzotrifluoride has been extensively studied using techniques such as X-ray single-crystal analysis, Fluorescence spectroscopy, and theoretical methods like density functional theory (DFT). These studies reveal that the molecular architecture is stabilized by various intermolecular interactions, including hydrogen bonding and delocalization within the molecule . The crystal structure determination of related compounds provides insights into the tautomeric forms and the highly delocalized nature of the molecular framework .

Chemical Reactions Analysis

The reactivity of 4-Amino-3,5-dibromobenzotrifluoride derivatives is influenced by the presence of amino, bromo, and trifluoromethyl groups. These functional groups participate in various chemical reactions, such as cyclocondensation, which leads to the formation of complex heterocyclic structures with potential biological activity . The molecule's reactivity is further evidenced by its ability to form co-crystals with different organic acids, indicating its potential in the design of new pharmaceutical formulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 4-Amino-3,5-dibromobenzotrifluoride are remarkable. For instance, fluorinated polyimides synthesized from related diamines exhibit excellent solubility, thermal stability, and lower dielectric constants compared to nonfluorinated counterparts . The optoelectronic properties of pyrazole compounds derived from this molecule have been characterized by spectroscopic methods and theoretical analyses, revealing their potential in the development of materials with specific electronic and optical properties .

Safety And Hazards

4-Amino-3,5-dibromobenzotrifluoride is harmful if swallowed, inhaled, or absorbed through the skin. It causes eye, skin, and respiratory tract irritation . In case of contact, it’s recommended to flush the eyes or skin with plenty of water, and seek medical aid . It’s also advised to avoid generating dusty conditions during handling .

properties

IUPAC Name

2,6-dibromo-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSMEHXBOXHXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222988
Record name 4-Amino-3,5-dibromobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dibromobenzotrifluoride

CAS RN

72678-19-4
Record name 4-Amino-3,5-dibromobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3,5-dibromobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromo-4-(trifluoromethyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com

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